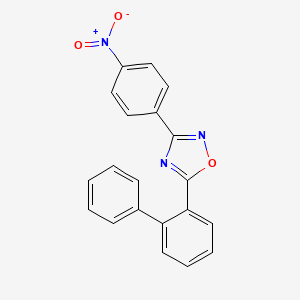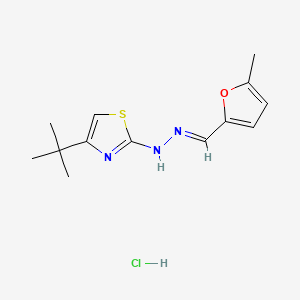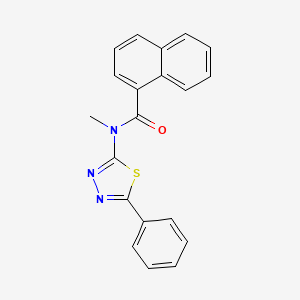
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
More research is needed to fully understand the mechanism of action of this compound.
3. Formulation development: Research is needed to develop formulations of this compound that can improve its solubility and bioavailability.
4. Combination therapy: Studies are needed to determine the potential of this compound in combination with other therapeutic agents.
5. Target identification: Studies are needed to identify the specific targets of this compound and its potential in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. However, further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.
实验室实验的优点和局限性
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to have high potency against various diseases, making it a potential therapeutic agent.
2. Low toxicity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
3. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Some of the limitations of this compound include:
1. Limited solubility: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of clinical trials: Despite promising results in preclinical studies, this compound has not yet been tested in clinical trials, making it difficult to assess its potential as a therapeutic agent.
3. Limited research: There is a limited amount of research on this compound, which makes it difficult to fully understand its pharmacological effects.
未来方向
There are several future directions for research on 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2.
合成方法
The synthesis of 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-biphenylcarboxylic acid hydrazide and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
科学研究应用
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has shown promising results in various studies, including:
1. Anticancer activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
2. Anti-inflammatory activity: This compound has shown anti-inflammatory activity in various animal models, making it a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-12-10-15(11-13-16)19-21-20(26-22-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDMSDNOPZLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

